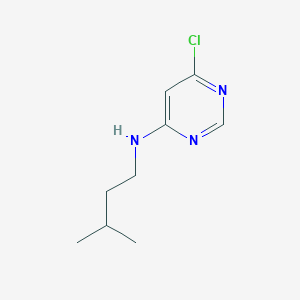
6-chloro-N-isopentylpyrimidin-4-amine
Descripción general
Descripción
6-chloro-N-isopentylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H14ClN3 and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Pyrimidin-4-amine derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrimidin-4-amine derivatives are recognized for their ability to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .
Biochemical Pathways
Pyrimidin-4-amine derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation and cellular signaling .
Result of Action
Pyrimidin-4-amine derivatives are known to have a range of pharmacological effects, including anti-inflammatory, antiviral, and antifungal activities .
Actividad Biológica
6-Chloro-N-isopentylpyrimidin-4-amine is a compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a pyrimidine ring substituted with a chlorine atom and an isopentyl group. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of pyrimidine derivatives, including this compound. The structure-activity relationship indicates that modifications at specific positions on the pyrimidine ring can enhance potency against malaria parasites. For instance, the introduction of halogen substituents has been shown to improve efficacy against chloroquine-resistant strains of Plasmodium falciparum .
Table 1: Structure-Activity Relationship of Pyrimidine Derivatives
| Compound | Substituent | EC50 (nM) | Activity |
|---|---|---|---|
| 1 | H | 80.7 | Low |
| 2 | Cl | 37.0 | High |
| 3 | F | 82.6 | Moderate |
The above table summarizes the effect of different substituents on the antimalarial activity of pyrimidine derivatives. Notably, compounds with chlorine substituents exhibited superior activity compared to their fluorinated counterparts.
Cytotoxicity Studies
In vitro cytotoxicity assessments are essential for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using various cell lines, revealing that while it exhibits potent antimalarial properties, it also presents a degree of cytotoxicity that requires further investigation to establish therapeutic windows .
Case Studies and Research Findings
Case Study: Antiplasmodial Efficacy
A study focusing on the antiplasmodial efficacy of various pyrimidine derivatives demonstrated that this compound showed promising results against resistant strains. The compound was tested alongside other derivatives, revealing a significant reduction in parasitemia in treated groups compared to control .
Research Findings: Mechanistic Insights
Mechanistic studies suggest that the compound may act by inhibiting key enzymes involved in the metabolic pathways of malaria parasites. This inhibition leads to a disruption in nucleotide synthesis, ultimately affecting parasite survival . Further mechanistic studies are necessary to elucidate the exact pathways involved.
Propiedades
IUPAC Name |
6-chloro-N-(3-methylbutyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-7(2)3-4-11-9-5-8(10)12-6-13-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKPMNFCBCGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















